molecular formula C17H12KN3O2 B1404817 potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate CAS No. 1443987-59-4

potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate

Cat. No.: B1404817
CAS No.: 1443987-59-4
M. Wt: 329.39 g/mol
InChI Key: WVWCTDCWRWTLEA-HRNDJLQDSA-M
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Description

Potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate, also known in research contexts as GNF-Pf-3711, is a highly potent and selective allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2, encoded by the PTPN11 gene , is a central node in multiple oncogenic signaling pathways, including RAS-MAPK, and is a critical downstream mediator of receptor tyrosine kinases. Its aberrant activation is implicated in a variety of cancers, making it a promising therapeutic target. This compound functions by stabilizing SHP2 in an auto-inhibited conformation, effectively blocking its phosphatase activity and subsequent signal transduction. Its primary research value lies in dissecting the role of SHP2 in tumor proliferation and survival, particularly in RTK-driven and KRAS-mutant cancers . Researchers utilize this tool compound to investigate resistance mechanisms to targeted therapies and to explore rational combination treatment strategies in preclinical models.

Properties

IUPAC Name

potassium;(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2.K/c21-16(22)9-8-14-12-20(15-6-2-1-3-7-15)19-17(14)13-5-4-10-18-11-13;/h1-12H,(H,21,22);/q;+1/p-1/b9-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWCTDCWRWTLEA-HRNDJLQDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12KN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, resulting in high yields of the desired product . The reaction conditions usually include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The pyridin-3-yl group in the target compound enhances π-π stacking and hydrogen bonding compared to thiophene (in benzofuran hybrids) or p-tolyl (in oxadiazole derivatives) .
  • Solubility : The potassium salt’s ionic nature improves aqueous solubility relative to neutral analogs like chalcones or oxadiazoles .

Cyclooxygenase (COX) Inhibition vs. Antimicrobial Activity

  • Target Compound : Structural analogs (e.g., acrylamide derivatives 5a–s ) exhibit COX-2 selectivity (IC₅₀ = 0.2–5.6 μM), attributed to the pyridinyl group’s interaction with COX-2’s hydrophobic pocket .
  • Oxadiazole Analogs : Compounds 6a–6o show broad-spectrum antimicrobial activity (MIC = 4–32 μg/mL against S. aureus and C. albicans), likely due to the oxadiazole ring’s membrane disruption .
  • Benzofuran Analogs: Thiophene-substituted derivatives display antifungal activity (MIC = 8–16 μg/mL) via inhibition of fungal lanosterol demethylase .

Physicochemical Properties

Property This compound Oxadiazole Analog Chalcone Analog
LogP 1.8 (predicted) 3.2 4.1
Water Solubility High (ionic salt) Low (neutral oxadiazole) Very low (hydrophobic chalcone)
Metabolic Stability Moderate (susceptible to esterase cleavage) High (oxadiazole resistance to hydrolysis) Low (rapid hepatic oxidation)

Biological Activity

Potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate, with CAS number 1443987-59-4, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H12KN3O2C_{17}H_{12}KN_{3}O_{2} with a molecular weight of 329.39 g/mol. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.

Antitumor Activity

Pyrazole derivatives, including this compound, have demonstrated significant antitumor potential. Research indicates that these compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers . The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole core can enhance antitumor efficacy.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Studies have shown that these compounds can inhibit inflammatory mediators and pathways, contributing to their therapeutic potential in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacterial strains and fungi, showcasing significant inhibitory effects . The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antitumor Screening : A study synthesized a series of pyrazole derivatives and evaluated their activity against cancer cell lines. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity against various tumor types .
  • Anti-inflammatory Effects : In a model of induced inflammation, pyrazole derivatives were tested for their ability to reduce swelling and pain. The results showed a marked decrease in inflammatory markers, supporting their use as anti-inflammatory agents .
  • Antimicrobial Testing : A recent study assessed the antimicrobial efficacy of several pyrazole compounds against common bacterial and fungal strains. This compound showed promising results with low minimum inhibitory concentrations (MICs) against selected pathogens .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
AntitumorInhibits BRAF(V600E), EGFR signaling
Anti-inflammatoryReduces inflammatory markers in vivo
AntimicrobialEffective against bacteria and fungi

Q & A

Q. What are the key synthetic steps for preparing potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate?

The synthesis involves:

  • Hydrazone formation : Condensation of acetylpyridine derivatives with phenylhydrazine in refluxing ethanol .
  • Vilsmeier–Haack reaction : Conversion of hydrazones to 1,3-diarylpyrazole-4-carbaldehydes using POCl₃ and DMF .
  • Knoevenagel condensation : Reaction of the aldehyde with malonic acid in pyridine to form α,β-unsaturated carboxylic acids .
  • Salt formation : Treatment with potassium hydroxide to yield the final enoate. Purification is achieved via flash chromatography, with purity (>97%) confirmed by UPLC and HRMS .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Chromatography : Automated flash chromatography for purification .
  • Spectroscopy : ¹H-NMR and IR confirm functional groups (e.g., enoate C=O stretch at ~1620 cm⁻¹) .
  • Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric consistency .

Q. What are the standard biological assays used to evaluate its activity?

  • Enzyme inhibition assays : For cyclooxygenase (COX) or kinase targets, using spectrophotometric or fluorometric methods .
  • Cellular assays : Cytotoxicity profiling (e.g., IC₅₀ determination in cancer cell lines) .
  • Purity thresholds : Compounds with >97% purity (via UPLC) are prioritized to avoid off-target effects .

Advanced Research Questions

Q. How can reaction conditions for the Knoevenagel condensation step be optimized to improve yield?

  • Catalyst screening : Replace traditional bases with green catalysts like sulfamic acid, which enhances regioselectivity under solvent-free conditions .
  • Temperature modulation : Reflux in pyridine vs. microwave-assisted reactions to reduce side products .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve aldehyde reactivity .

Q. What strategies resolve contradictions in bioactivity data between similar pyrazole derivatives?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., pyridin-3-yl vs. pyridin-4-yl) on target binding .
  • Assay standardization : Control variables like cell line genotype (e.g., EGFR T790M mutants vs. wild-type) .
  • Crystallography : Resolve structural ambiguities via X-ray diffraction (e.g., confirming enoate geometry as E or Z) .

Q. How can researchers design derivatives to enhance target selectivity?

  • Bioisosteric replacement : Substitute pyridinyl groups with thiophene or benzothiazole to modulate lipophilicity .
  • Proteome-wide profiling : Use covalent docking studies to predict off-target interactions, as demonstrated in EGFR inhibitor optimization .
  • Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., enoate carboxylate interactions with active-site residues) .

Q. What analytical methods address discrepancies in crystallographic vs. spectroscopic data?

  • Dynamic NMR : Resolve tautomerism or conformational flexibility in solution .
  • SC-XRD (Single-crystal X-ray diffraction) : Confirm solid-state geometry, especially for E/Z isomerism .
  • DFT calculations : Compare experimental and theoretical IR/UV spectra to validate electronic structures .

Methodological Considerations

Q. How to scale up synthesis without compromising purity?

  • Continuous flow chemistry : Minimize side reactions during aldehyde formation .
  • In-line monitoring : Use LC-MS to track intermediates in real time .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Software like Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions .
  • MD simulations : Assess membrane permeability via lipid bilayer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate
Reactant of Route 2
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potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.